molecular formula C7H8O3 B15446256 2-Propanone, 1-(2-furanyl)-3-hydroxy- CAS No. 63253-25-8

2-Propanone, 1-(2-furanyl)-3-hydroxy-

Cat. No.: B15446256
CAS No.: 63253-25-8
M. Wt: 140.14 g/mol
InChI Key: CWAPLHJUUXVEAV-UHFFFAOYSA-N
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Description

2-Propanone, 1-(2-furanyl)-3-hydroxy- is a ketone derivative featuring a furan ring substituted at the 2-position and a hydroxyl group at the 3-position of the propanone backbone. This compound is part of the furan-containing ketones, which are often associated with volatile organic compounds (VOCs) in food systems and industrial applications.

Properties

CAS No.

63253-25-8

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

1-(furan-2-yl)-3-hydroxypropan-2-one

InChI

InChI=1S/C7H8O3/c8-5-6(9)4-7-2-1-3-10-7/h1-3,8H,4-5H2

InChI Key

CWAPLHJUUXVEAV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 2-Propanone, 1-(2-furanyl)-3-hydroxy- and its analogs:

Compound Name CAS Number Molecular Formula Substituents Key Properties
2-Propanone, 1-(2-furanyl)-3-hydroxy- Not explicitly listed Likely C₇H₈O₃ 2-furanyl, 3-hydroxy Higher polarity due to hydroxyl group; potential antioxidant activity
1-(2-Furyl)-2-propanone Not listed C₇H₈O₂ 2-furanyl Volatile; contributes to roasted food aromas (e.g., coffee, oyster sauce)
2-Propanone,1-(dihydro-2(3H)-furanylidene)- 112595-65-0 C₇H₁₀O₂ Dihydrofuran ring Reduced ring saturation; lower reactivity
1-(2-Furanyl)-ethanone 1192-62-7 C₆H₆O₂ 2-furanyl, methyl ketone Common food flavorant; higher volatility

Key Research Findings

Volatility and Food Applications: Non-hydroxylated analogs like 1-(2-Furyl)-2-propanone and 1-(2-furanyl)-ethanone are prevalent in roasted coffee and cooked oyster sauce, contributing to sweet, almond-like odors. Their volatility makes them critical to aroma profiles . The hydroxyl group in 2-Propanone, 1-(2-furanyl)-3-hydroxy- likely reduces volatility, increasing its persistence in aqueous matrices. This property could make it suitable for stabilizing flavors or acting as an intermediate in pharmaceutical synthesis .

Reactivity and Stability: Saturated analogs like 2-Propanone,1-(dihydro-2(3H)-furanylidene)- (CAS 112595-65-0) exhibit lower reactivity due to reduced ring strain, whereas the unsaturated furan ring in the target compound may participate in electrophilic substitutions or oxidation reactions .

Industrial and Pharmacological Potential: Hydroxylated furan derivatives are explored for antioxidant and antimicrobial activities. The hydroxyl group in 2-Propanone, 1-(2-furanyl)-3-hydroxy- may enhance hydrogen-bonding capacity, improving binding to biological targets compared to non-hydroxylated analogs .

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